molecular formula C8H10BrNO B13598646 2-(1-Aminoethyl)-5-bromophenol

2-(1-Aminoethyl)-5-bromophenol

Cat. No.: B13598646
M. Wt: 216.07 g/mol
InChI Key: XLNAIXDISZVKQD-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-bromophenol is an organic compound with a molecular structure that includes a bromine atom, an aminoethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-bromophenol typically involves the bromination of 2-(1-Aminoethyl)phenol. This can be achieved through the reaction of 2-(1-Aminoethyl)phenol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminoethyl)-5-bromophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)phenol: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    5-Bromophenol: Lacks the aminoethyl group, affecting its biological activity and interactions.

    2-(1-Aminoethyl)-4-bromophenol: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.

Uniqueness

2-(1-Aminoethyl)-5-bromophenol is unique due to the presence of both the aminoethyl group and the bromine atom, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(1-aminoethyl)-5-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3

InChI Key

XLNAIXDISZVKQD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)O)N

Origin of Product

United States

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